molecular formula C15H23BO2 B1454286 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane CAS No. 280559-30-0

4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane

Cat. No.: B1454286
CAS No.: 280559-30-0
M. Wt: 246.15 g/mol
InChI Key: GTZNZJQZUWIDTN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane is a chemical compound with the molecular formula C15H23BO2 . It has a molecular weight of 246.16 . The compound is stored under an inert atmosphere and in a freezer, under -20°C . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23BO2/c1-12(13-9-7-6-8-10-13)11-16-17-14(2,3)15(4,5)18-16/h6-10,12H,11H2,1-5H3 . This code provides a specific representation of the molecule’s structure.

It is a liquid at room temperature . The compound is stored under an inert atmosphere and in a freezer, under -20°C .

Scientific Research Applications

Inhibitory Activity Against Serine Proteases

Research on derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has demonstrated their potential as inhibitors against serine proteases, including thrombin. These compounds, synthesized with various modifications, have shown no S–B coordination and only weak N–B coordination in their structures (Spencer et al., 2002).

Continuous Flow Synthesis for Propargylation Reagents

A scalable process for the synthesis of a similar derivative, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, has been developed. This compound serves as a key propargylation reagent. The continuous-flow and distillation process used in its production addresses issues associated with traditional batch processing (Fandrick et al., 2012).

Synthesis of Stilbenes and Polyenes

Derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used in synthesizing boron-containing stilbene derivatives and boron capped polyenes. These compounds hold potential for applications in new materials for LCD technology and as therapeutics for neurodegenerative diseases (Das et al., 2015).

Electrochemical Properties in Organoboron Compounds

Electrochemical studies of 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane have revealed unique properties, such as a much lower oxidation potential compared to its organoborane counterpart. This understanding aids in the development of selectively substituted products in good yields (Tanigawa et al., 2016).

Silicon-Based Drugs and Odorants

A specific derivative, 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, has been identified as a novel building block for the synthesis of biologically active disila-tetrahydronaphthalene derivatives. This includes applications in silicon-based drugs and odorants (Büttner et al., 2007).

Molecular Structure Analysis

The molecular structure of a specific derivative, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, has been characterized, providing insights into the interactions within the molecule. Understanding such structures is crucial for developing new compounds with tailored properties (Coombs et al., 2006).

Fluorescent Probes for H2O2 Detection

A 4-substituted pyrene derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits sensitivity and selectivity for H2O2, making it suitable for detecting hydrogen peroxide in living cells. This application is significant in biomedical research and diagnostics (Nie et al., 2020).

Polymerization Processes

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives have been utilized in polymerization processes, such as in the synthesis of poly(3-hexylthiophene) and polyfluorene, demonstrating their utility in the field of polymer chemistry (Yokozawa et al., 2011).

Lipogenic Inhibitors in Drug Development

The synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives has led to novel lipogenic inhibitors, showing potential as leads for lipid-lowering drugs. This application is particularly relevant in the context of cardiovascular diseases and metabolic disorders (Das et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled.

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound’s interaction with its targets primarily involves the formation of carbon-carbon bonds. This is typically achieved through a process known as the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a key biochemical pathway. This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and are central to the construction of an enormous array of organic compounds .

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The primary result of the action of 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane is the formation of carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide array of organic compounds.

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. As mentioned earlier, the rate of reaction of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used can greatly impact its effectiveness.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-12(13-9-7-6-8-10-13)11-16-17-14(2,3)15(4,5)18-16/h6-10,12H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZNZJQZUWIDTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674693
Record name 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280559-30-0
Record name 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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